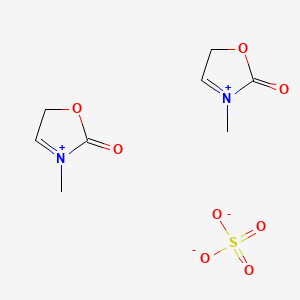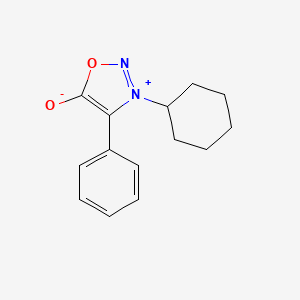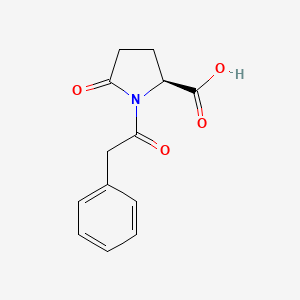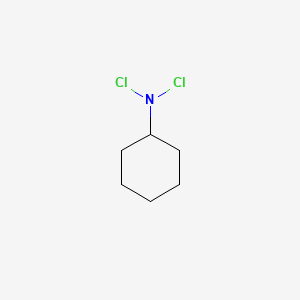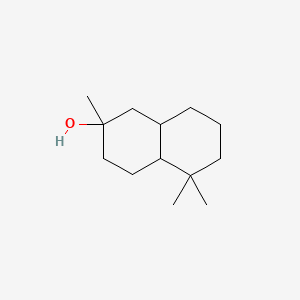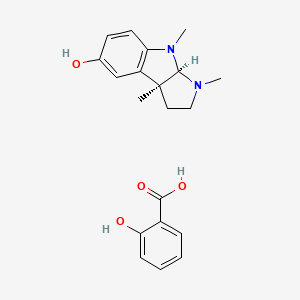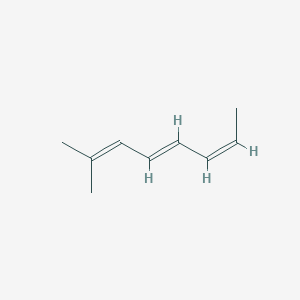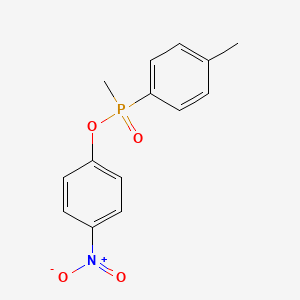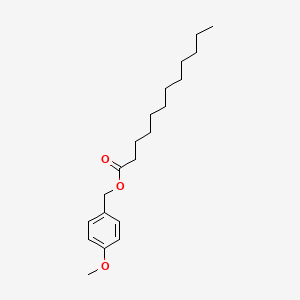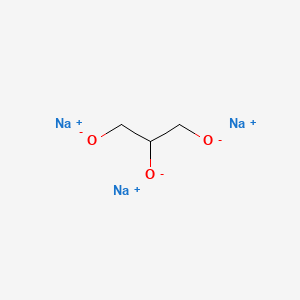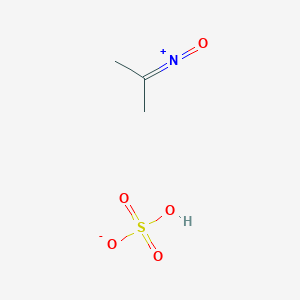
Isopropylhydroxylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylhydroxylammonium hydrogen sulphate is a chemical compound with the molecular formula C3H11NO5S. It is known for its unique properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylhydroxylammonium hydrogen sulphate typically involves the reaction of isopropylhydroxylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C3H9NO} + \text{H2SO4} \rightarrow \text{C3H11NO5S} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropylhydroxylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates or nitrites, while reduction can produce amines .
Scientific Research Applications
Isopropylhydroxylammonium hydrogen sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which isopropylhydroxylammonium hydrogen sulphate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl hydrogen sulphate
- Hydroxylammonium sulphate
- Isopropylamine sulphate
Uniqueness
Isopropylhydroxylammonium hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
63758-85-0 |
|---|---|
Molecular Formula |
C3H7NO5S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
hydrogen sulfate;oxo(propan-2-ylidene)azanium |
InChI |
InChI=1S/C3H6NO.H2O4S/c1-3(2)4-5;1-5(2,3)4/h1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
YCWFUSNAADRKTA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[N+]=O)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)

